molecular formula C13H23NO6 B14388078 Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate CAS No. 88238-95-3

Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate

Cat. No.: B14388078
CAS No.: 88238-95-3
M. Wt: 289.32 g/mol
InChI Key: VVVHTBUXMUVCTD-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate is an organic compound with a complex structure that includes a nitro group, a hydroxymethyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: The major product is 4-(carboxymethyl)-4-nitro-5-oxoundecanoate.

    Reduction: The major product is Methyl 4-(hydroxymethyl)-4-amino-5-oxoundecanoate.

    Substitution: The products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and hydroxymethyl groups can undergo hydrolysis and other transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)-4-nitro-5-oxodecanoate
  • Methyl 4-(hydroxymethyl)-4-nitro-5-oxododecanoate
  • Methyl 4-(hydroxymethyl)-4-nitro-5-oxotridecanoate

Uniqueness

Methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill as effectively.

Properties

CAS No.

88238-95-3

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)-4-nitro-5-oxoundecanoate

InChI

InChI=1S/C13H23NO6/c1-3-4-5-6-7-11(16)13(10-15,14(18)19)9-8-12(17)20-2/h15H,3-10H2,1-2H3

InChI Key

VVVHTBUXMUVCTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CCC(=O)OC)(CO)[N+](=O)[O-]

Origin of Product

United States

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